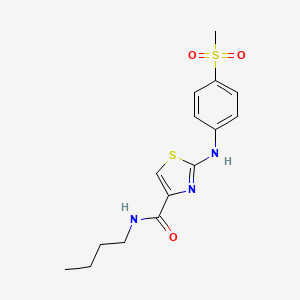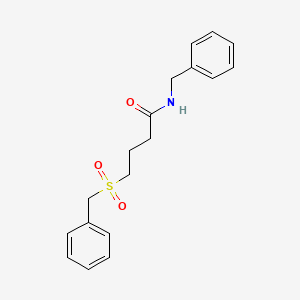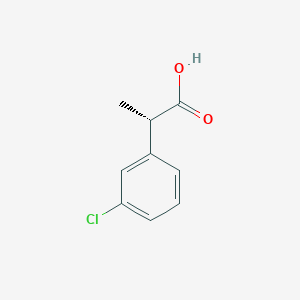![molecular formula C20H23N3O4S B2509664 N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923249-85-8](/img/structure/B2509664.png)
N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds . The presence of an acetyl group (CH3CO-) and a methanesulfonamide group (-SO2NH2) suggest that this compound might have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a hydrazine with a 1,3-diketone . The acetyl group could be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrazole ring, the acetyl group, and the methanesulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
Interaction Studies and Physical Properties
Research by Raphael et al. (2015) investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds structurally similar to N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. They focused on the effect of temperature and concentration on these interactions, utilizing volumetric and acoustic properties to derive insights into solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Spectral Correlations
Thirunarayanan and Sekar (2014) reported on the solvent-free cyclization and acetylation of chalcones under microwave irradiation, leading to the synthesis of N-acetyl pyrazole derivatives, including compounds with core similarities to the chemical . The study detailed the synthesis process, yield, and spectral data of these compounds, contributing to the understanding of their chemical behavior and potential applications (Thirunarayanan & Sekar, 2014).
Structural and Molecular Analysis
Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, which share a functional group similarity with this compound. The research focused on X-ray powder diffraction to analyze the crystal structures, intermolecular interactions, and the effects of substitution on supramolecular assembly, providing insights into the molecular configuration and potential functionalities of such compounds (Dey et al., 2015).
Biological Activity and COX-2 Inhibition
A study by Singh et al. (2004) explored the impact of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole, revealing that specific positioning of this group enhances the inhibitory effect, suggesting potential applications in designing COX-2 inhibitors. Although the compound was not directly studied, the findings highlight the significance of structural elements in medicinal chemistry applications (Singh et al., 2004).
Future Directions
properties
IUPAC Name |
N-[2-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-27-20-12-8-6-10-16(20)19-13-18(21-23(19)14(2)24)15-9-5-7-11-17(15)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPIMOPQDPGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)
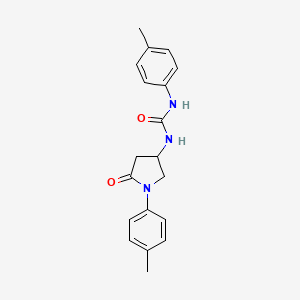
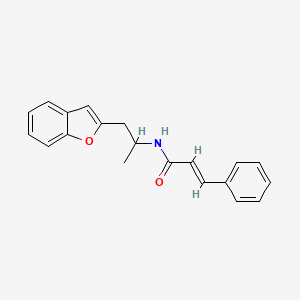
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)
![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)
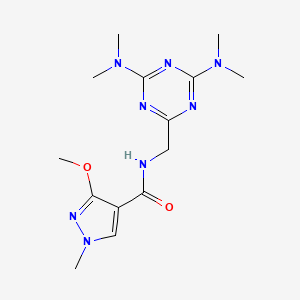
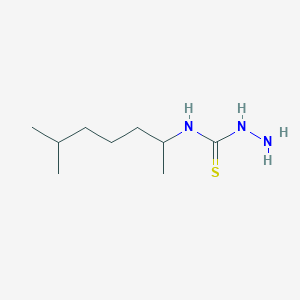
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)
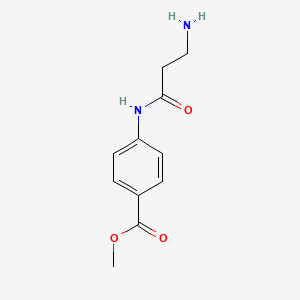
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)
